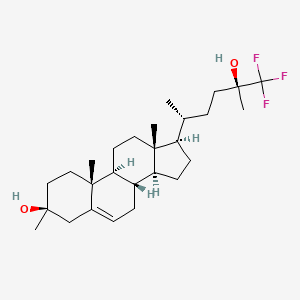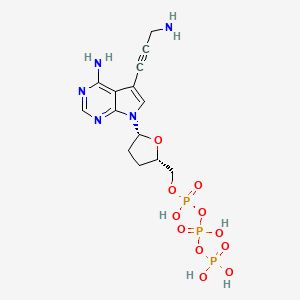
4-Methyl-1-phenoxy-2-phenylbenzene;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Diphenyl cresyl phosphate is synthesized through the reaction of cresol and phenol with phosphorus pentoxide in the liquid phase at 100°C . The industrial production involves the following steps :
Raw Materials: Cresol, phenol, and phosphorus pentoxide.
Reaction Conditions: The reaction is carried out in a reaction vessel at 100°C.
Catalysts: Calcium and magnesium catalysts are used to facilitate the reaction.
Process: The mixture is heated gradually, and the reaction is monitored to ensure complete esterification. The product is then purified through distillation to remove any unreacted materials and by-products.
Chemical Reactions Analysis
Diphenyl cresyl phosphate undergoes various chemical reactions, including :
Oxidation: Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides.
Reduction: In the presence of strong reducing agents such as hydrides, it can form highly toxic and flammable phosphine gas.
Substitution: It can react with other compounds to form different organophosphate esters.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride . The major products formed from these reactions are phosphorus oxides and phosphine gas .
Scientific Research Applications
Diphenyl cresyl phosphate has a wide range of scientific research applications, including :
Chemistry: Used as a flame retardant additive in polymers and plastics to enhance fire resistance.
Biology: Studied for its effects on cellular processes and its potential toxicity.
Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability.
Industry: Employed as a plasticizer in the production of flexible PVC, hydraulic fluids, and lubricants.
Mechanism of Action
The mechanism by which diphenyl cresyl phosphate exerts its effects involves its interaction with cellular membranes and enzymes . It can inhibit certain enzymes, leading to disruptions in cellular processes. The molecular targets include enzymes involved in phosphorylation and dephosphorylation pathways . In animal studies, it has been shown to affect the liver, kidneys, and adrenal glands .
Comparison with Similar Compounds
Diphenyl cresyl phosphate is unique compared to other similar compounds due to its specific chemical structure and properties . Similar compounds include :
- Triphenyl phosphate
- Triethyl phosphate
- Tris(2-ethylhexyl) phosphate
- Bis(2-ethylhexyl) phosphate
- Diphenyl phosphate
These compounds share similar uses as flame retardants and plasticizers but differ in their chemical structures and specific applications .
Properties
Molecular Formula |
C19H19O5P |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
4-methyl-1-phenoxy-2-phenylbenzene;phosphoric acid |
InChI |
InChI=1S/C19H16O.H3O4P/c1-15-12-13-19(20-17-10-6-3-7-11-17)18(14-15)16-8-4-2-5-9-16;1-5(2,3)4/h2-14H,1H3;(H3,1,2,3,4) |
InChI Key |
QXDTWBUYOSGCSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC=C2)C3=CC=CC=C3.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


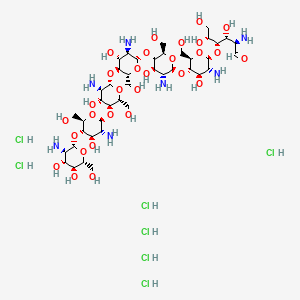
![(2Z)-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B11931220.png)
![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride](/img/structure/B11931238.png)
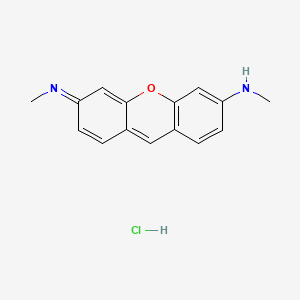

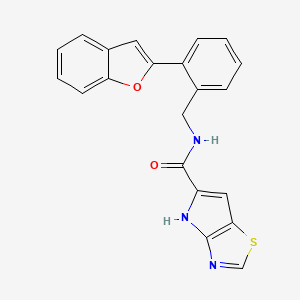
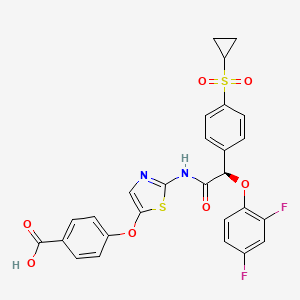
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931268.png)

![N1,N3-bis[(2S)-2,3-dihydroxypropyl]-2,4,6-triiodo-5-(2-methoxyacetamido)-N1-methylbenzene-1,3-dicarboxamide](/img/structure/B11931276.png)
![2-aminobutanedioic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B11931280.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11931301.png)
